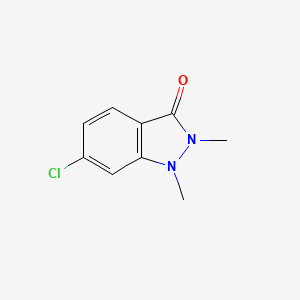6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one
CAS No.: 91366-75-5
Cat. No.: VC8316893
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91366-75-5 |
|---|---|
| Molecular Formula | C9H9ClN2O |
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 6-chloro-1,2-dimethylindazol-3-one |
| Standard InChI | InChI=1S/C9H9ClN2O/c1-11-8-5-6(10)3-4-7(8)9(13)12(11)2/h3-5H,1-2H3 |
| Standard InChI Key | HVVXSCXRYFXCSP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)Cl)C(=O)N1C |
| Canonical SMILES | CN1C2=C(C=CC(=C2)Cl)C(=O)N1C |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of 1,2-dihydro-3H-indazol-3-ones, which feature a partially saturated indazole core. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 6 and methyl groups at positions 1 and 2 (Table 1). The parent structure, 1,2-dihydro-3H-indazol-3-one, has been well-characterized, with a molecular weight of 134.14 g/mol and a planar aromatic system fused to a partially saturated ring . Substitutions at the 1-, 2-, and 6-positions modulate electronic and steric properties, potentially enhancing bioactivity or altering physicochemical behavior.
Table 1: Chemical Identity of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one
| Property | Value |
|---|---|
| CAS Registry Number | 91366-75-5 |
| IUPAC Name | 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 199.65 g/mol (calculated) |
| Hazard Statement | Category | Precautionary Measures |
|---|---|---|
| H302: Harmful if swallowed | Acute Toxicity (Oral) 4 | Avoid ingestion; seek medical attention if exposed |
| H315: Causes skin irritation | Skin Irritation 2 | Wear nitrile gloves; wash skin thoroughly after handling |
| H319: Causes serious eye irritation | Eye Irritation 2A | Use safety goggles; rinse eyes immediately if contaminated |
| H335: May cause respiratory irritation | STOT SE 3 | Use local exhaust ventilation; avoid inhalation of dust |
Research Gaps and Future Directions
No peer-reviewed studies specifically investigating 6-chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one were identified. Critical research priorities include:
-
Synthetic Optimization: Developing scalable routes with higher yields and greener solvents.
-
Pharmacological Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer activity in vitro.
-
Toxicokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume